molecular formula C21H18N4O B11669548 N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11669548
M. Wt: 342.4 g/mol
InChI Key: JTISLKROXMZWIJ-YDZHTSKRSA-N
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Description

N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound derived from the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and pyridine-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Corresponding oxides and other oxidized derivatives.

    Reduction: 9-ethyl-9H-carbazole-3-carbaldehyde and pyridine-3-carbohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of sensors, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can influence various biological pathways and molecular targets, leading to its observed biological activities. The Schiff base can also interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, which include the 9-ethyl-9H-carbazole moiety and the pyridine-3-carbohydrazide group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar Schiff bases.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H18N4O/c1-2-25-19-8-4-3-7-17(19)18-12-15(9-10-20(18)25)13-23-24-21(26)16-6-5-11-22-14-16/h3-14H,2H2,1H3,(H,24,26)/b23-13+

InChI Key

JTISLKROXMZWIJ-YDZHTSKRSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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